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BRD4770, chemically known as Methyl-2-(benzoylamino)-1-(3-phenylpropyl)-1H-benzimidazole-5-carboxylate, is a small-molecule inhibitor specifically targeting histone methyltransferase G9a (also referred to as euchromatin histone methyltransferase 2). This compound plays a significant role in epigenetic regulation by inhibiting the methylation of histone proteins, particularly affecting the trimethylation status of lysine 9 on histone 3. By modulating these epigenetic marks, BRD4770 influences gene expression and cellular processes, making it a valuable tool in research related to cancer biology and epigenetics .
BRD4770 acts primarily through competitive inhibition of histone methyltransferases. Its mechanism involves mimicking the substrate S-adenosylmethionine, which is a common cofactor in methylation reactions. The compound effectively reduces di- and trimethylation levels of H3K9 while increasing monomethylation levels, indicating a shift in the methylation landscape within cells treated with BRD4770. This alteration in histone modification can lead to changes in chromatin structure and gene expression profiles .
Research has demonstrated that BRD4770 induces significant biological effects without causing apoptosis in treated cells. Notably, it has been shown to activate the ataxia-telangiectasia mutated (ATM) signaling pathway even in the absence of DNA damage, suggesting its potential role in cell cycle regulation and stress responses. The compound also influences various downstream targets involved in cellular proliferation and survival . Additionally, BRD4770 has been observed to enhance antioxidant activities and induce certain secondary metabolites when applied to fungal cultures, indicating its broader biological implications beyond histone modification .
The synthesis of BRD4770 typically involves multi-step organic reactions that integrate various chemical building blocks. The process generally includes:
These synthetic pathways are designed to optimize yield and purity while maintaining biological activity .
BRD4770 has several applications primarily within research settings:
Interaction studies involving BRD4770 have focused on its effects on various chromatin-modifying enzymes and kinases. Notably:
BRD4770 shares structural and functional similarities with several other histone methyltransferase inhibitors. Here are some notable compounds for comparison:
Compound Name | Target Enzyme | Mechanism of Action | Unique Features |
---|---|---|---|
BIX-01294 | G9a | Substrate-competitive inhibitor | Induces apoptosis; toxic at high concentrations |
UNC0638 | G9a | Competitive inhibitor | Broad-spectrum activity against multiple HMTs |
GSK343 | EZH2 | Inhibits trimethylation | Selective for EZH2; used in cancer therapy |
EPZ005687 | DOT1L | Inhibits methylation of H3K79 | Targets a different methyltransferase than BRD4770 |
BRD4770's unique profile lies in its selective inhibition of G9a without inducing apoptosis, making it particularly useful for studying epigenetic modifications without confounding effects from cell death .
BRD4770 is a small-molecule inhibitor that specifically targets the histone methyltransferase G9a, also known as euchromatic histone methyltransferase 2 (EHMT2) [3]. This compound was discovered through a systematic screening approach of 117 synthesized 2-substituted benzimidazoles designed as potential S-adenosylmethionine mimetics [3]. G9a is a critical enzyme responsible for the dimethylation and trimethylation of lysine 9 on histone H3, modifications that are fundamentally linked to transcriptional silencing and heterochromatin formation [3] [10].
The primary mechanism of action involves BRD4770 functioning as a S-adenosylmethionine competitive inhibitor, directly interfering with the cofactor binding site of G9a [6] [7]. This inhibition results in the reduction of cellular levels of dimethylated and trimethylated histone H3 lysine 9 without inducing cellular apoptosis [3] [10]. The compound demonstrates selectivity for G9a over other histone methyltransferases, making it a valuable research tool for investigating G9a-specific biological processes [14].
Biochemical assays have confirmed that BRD4770 effectively reduces G9a enzymatic activity with an inhibition constant in the low micromolar range [3]. The compound's selectivity profile against a panel of sixteen other epigenetic enzymes and one hundred kinases showed minimal cross-reactivity, establishing its specificity for G9a-mediated processes [30]. This selective inhibition profile makes BRD4770 particularly useful for dissecting the specific contributions of G9a to chromatin regulation and gene expression control [3] [30].
BRD4770 demonstrates remarkable substrate specificity in its effects on histone H3 lysine 9 methylation states [3] [5]. Mass spectrometry analysis revealed that treatment with BRD4770 leads to a significant decrease in dimethylated and trimethylated histone H3 lysine 9 levels, accompanied by a concurrent increase in monomethylated histone H3 lysine 9 [3]. This pattern contrasts with other G9a inhibitors such as BIX-01294, which increases unmodified histone H3 lysine 9 levels, suggesting distinct mechanisms of action [3].
The compound exhibits an effective concentration 50 of approximately 5 micromolar for reducing trimethylated histone H3 lysine 9 in PANC-1 cells, as determined by Western blot analysis [3] [5]. Treatment with 5 micromolar BRD4770 for 24 hours decreased histone H3 lysine 9 trimethylation levels by 23% in pancreatic cancer cells [5]. Importantly, the compound shows minimal effects on other histone modifications, including histone H3 lysine 27 trimethylation, histone H3 lysine 36 trimethylation, histone H3 lysine 4 trimethylation, and histone H3 lysine 79 trimethylation [3] [5].
The selective reduction of dimethylated and trimethylated histone H3 lysine 9 while preserving other histone modifications demonstrates the compound's specificity for G9a-catalyzed reactions [8]. This selectivity is particularly important for understanding the distinct roles of different methylation states in chromatin regulation and gene expression control [8] [11].
Histone Modification | Effect of BRD4770 Treatment | Concentration/Duration |
---|---|---|
H3K9me3 | 23% reduction [3] | 5 μM, 24 hours |
H3K9me2 | Significant decrease [3] | 10 μM, 24 hours |
H3K9me1 | Increase [3] | 10 μM, 24 hours |
H3K27me3 | No significant change [3] | 10 μM, 24 hours |
H3K36me3 | Minimal effect [3] | 10 μM, 24 hours |
H3K4me3 | No change [3] | 10 μM, 24 hours |
Recent investigations have revealed that BRD4770 exhibits off-target effects beyond its primary G9a inhibition [13] [4]. Studies in vascular smooth muscle cells demonstrated that the proliferation inhibitory effects of BRD4770 were associated with suppression of SUV39H2, also known as KMT1B, indicating an off-target mechanism independent of EHMT2 inhibition [13]. This finding suggests that BRD4770's biological effects may involve multiple epigenetic regulatory pathways [13].
Comprehensive selectivity profiling has shown that BRD4770 also demonstrates activity against the polycomb repressive complex 2 (PRC2), with biochemical assays indicating an inhibition constant of 6.3 micromolar [30]. However, cellular studies have not consistently observed evidence of PRC2 inhibition, suggesting that the compound's cellular effects are primarily mediated through G9a inhibition [3]. The compound showed no activity against SUV39H1, DNMT1, or sixteen other epigenetic enzymes up to 40 micromolar concentrations [30].
The off-target effects on SUV39H2 are particularly noteworthy because this enzyme is responsible for histone H3 lysine 9 trimethylation at heterochromatic regions [15]. The inhibition of SUV39H2 by BRD4770 may contribute to its cellular effects, particularly in contexts where both G9a and SUV39H2 activities are important for maintaining chromatin structure [13] [15]. This dual targeting mechanism may explain some of the compound's broader cellular effects beyond those attributable to G9a inhibition alone [13].
Despite these off-target effects, BRD4770 maintains excellent selectivity over a broad panel of more than one hundred cellular kinases and shows minimal activity against histone deacetylases [30]. The compound's selectivity profile makes it a valuable tool for investigating the combined roles of G9a and SUV39H2 in chromatin regulation [13] [30].
BRD4770 functions as a S-adenosylmethionine competitive inhibitor, directly competing with the methyl donor cofactor for binding to the G9a active site [6] [14]. The compound was designed as a S-adenosylmethionine mimetic based on the benzimidazole scaffold, which provides the structural framework for cofactor site recognition [6] [14]. Kinetic analysis confirms that BRD4770 inhibition is competitive with S-adenosylmethionine, as evidenced by the linear relationship between inhibitor concentration and apparent inhibition constants [14].
The binding affinity of BRD4770 for G9a has been characterized through multiple biochemical approaches [30]. In vitro enzyme activity assays using the related compound BRD9539, which is suggested to be the active metabolite of BRD4770 in cells, demonstrated an inhibition constant of 6.3 micromolar [30]. The compound's methyl ester prodrug nature suggests that cellular esterases convert BRD4770 to its active form, which may account for the difference between in vitro and cellular potency measurements [6].
Comprehensive kinetic studies have established that BRD4770 demonstrates time-independent inhibition kinetics, consistent with a rapidly reversible competitive inhibition mechanism [14]. The compound's binding kinetics are characterized by relatively fast association and dissociation rates, typical of small-molecule competitive inhibitors [14]. Surface plasmon resonance studies and other biophysical techniques could provide more detailed kinetic parameters, but published data primarily focus on steady-state inhibition measurements [19].
The S-adenosylmethionine competitive nature of BRD4770 inhibition has important implications for its cellular activity [14]. Since S-adenosylmethionine concentrations can vary between cell types and metabolic conditions, the effective inhibition by BRD4770 may be context-dependent [14]. This competitive mechanism also suggests that the compound's effects can be modulated by cellular methylation capacity and S-adenosylmethionine availability [14].
Parameter | Value | Assay Method | Reference |
---|---|---|---|
IC50 (G9a, in vitro) | 6.3 μM | Enzyme activity assay | [30] |
EC50 (cellular H3K9me3) | 5 μM | Western blot | [3] [5] |
Selectivity over PRC2 | ~1-fold | Biochemical assay | [30] |
Selectivity over SUV39H1 | >6-fold | Biochemical assay | [30] |
Selectivity over kinases | >100-fold | Panel screening | [30] |